

In-Depth Technical Guide: Pentadecanenitrile (CAS 18300-91-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentadecanenitrile**

Cat. No.: **B103695**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanenitrile, identified by the CAS number 18300-91-9, is a long-chain aliphatic nitrile. [1] Comprising a 15-carbon chain with a terminal nitrile group, this compound is a versatile intermediate in organic synthesis.[1][2] Its utility spans the production of various chemicals, including those with potential applications in the pharmaceutical and agrochemical industries. [1] Furthermore, its physical properties lend it to applications as a lubricant and a plasticizer in certain industrial contexts.[1] This technical guide provides a comprehensive overview of the known properties, synonyms, and safety information for **Pentadecanenitrile**, alongside a representative experimental protocol for its synthesis and a general workflow for its characterization.

Chemical and Physical Properties

The chemical and physical properties of **Pentadecanenitrile** are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and physical processes.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₉ N	[3][4]
Molecular Weight	223.40 g/mol	[3][4]
Appearance	White to very pale yellow solid or colorless to light yellow liquid/powder/lump	[1][5]
Melting Point	20-23 °C (lit.)	[4][6]
Boiling Point	322 °C (lit.)	[4][6]
Density	0.825 g/mL at 25 °C (lit.)	[4][6]
Refractive Index	n _{20/D} 1.442 (lit.)	[4][6]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and ether.[1]	

Table 2: Chemical Identifiers and Spectral Data

Identifier/Data	Value	Source
CAS Number	18300-91-9	[3][4]
EC Number	242-184-7	[3][5]
InChI	InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1H3	[1]
InChIKey	KRKQHNVYOWTEQO-UHFFFAOYSA-N	[1]
SMILES	CCCCCCCCCCCCCCC#N	[1]
IR Spectra	Available (ATR-IR, Near IR, Vapor Phase IR)	[7]

Synonyms

The following table lists the common synonyms for CAS number 18300-91-9, which are frequently encountered in chemical literature and commercial listings.

Table 3: Synonyms for Pentadecanenitrile

Synonym
n-Pentadecanonitrile[3]
Pentadecanonitrile[3][4]
Tetradecyl cyanide[3][4]
Myristyl Cyanide[4][5]
1-Tetradecyl cyanide[1]
Pentadecanitrile[3][4]

Safety and Hazard Information

Pentadecanenitrile is associated with certain hazards, and appropriate safety precautions should be taken during its handling and use. The GHS classification indicates potential toxicity.

Table 4: GHS Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves, protective clothing, eye protection.[5] P302+P352+P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

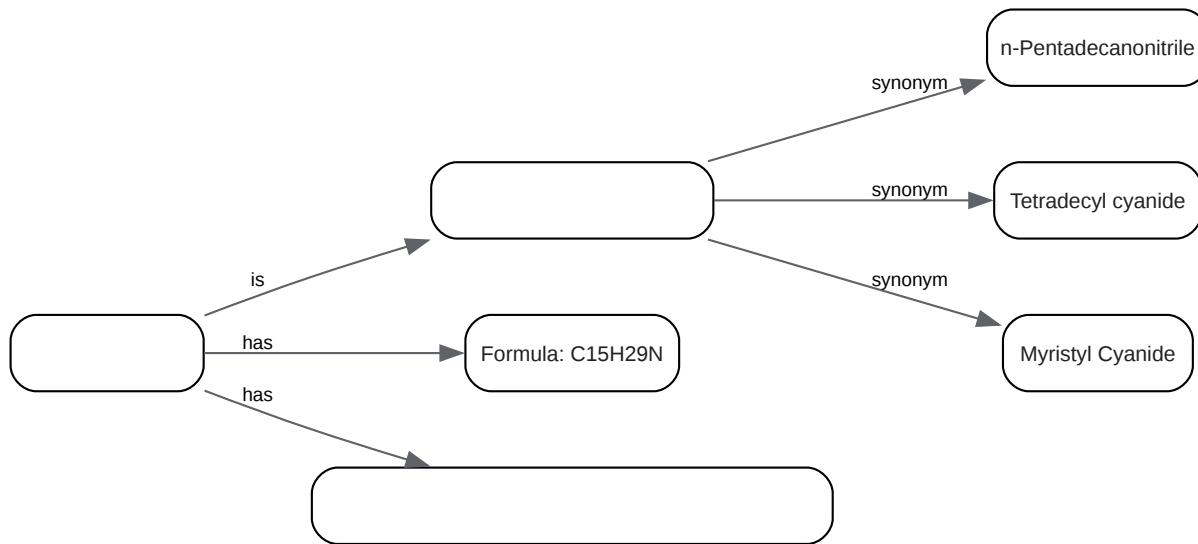
First Aid Measures:

- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
- Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
- Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

Experimental Protocols

While specific, detailed experimental protocols for **Pentadecanenitrile** are not widely published, a general method for the synthesis of long-chain aliphatic nitriles can be adapted.

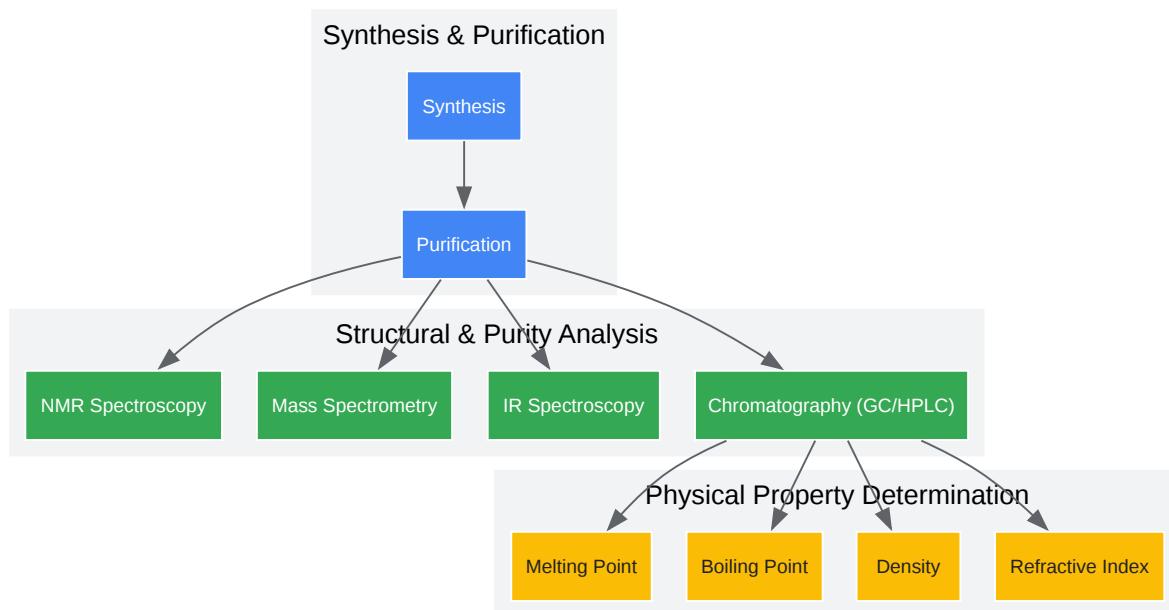
One common method is the reaction of a long-chain carboxylic acid with ammonia over a catalyst at high temperatures.


Representative Synthesis of **Pentadecanenitrile**:

This protocol is a generalized procedure based on known methods for synthesizing aliphatic nitriles.

- **Reactant Preparation:** A saturated monocarboxylic aliphatic acid, in this case, pentadecanoic acid, is vaporized.
- **Mixing:** The vaporized pentadecanoic acid is mixed with gaseous ammonia. The molar ratio of ammonia to the acid is typically between 1:1 and 2:1.
- **Catalytic Conversion:** The resulting reaction mixture is passed through a heated reaction zone containing a suitable catalyst. Catalysts such as activated alumina, silica-alumina gel, or alumina-thoria gel can be used. The reaction is typically carried out at a temperature between 300 to 400 °C.
- **Reaction Time:** The contact time of the reaction mixture with the catalyst is generally short, on the order of 0.1 to 1.0 seconds.
- **Product Condensation:** The mixture of reaction products is then passed into a stream of a cooled solvent, such as xylene, to condense the products.
- **Separation and Purification:** A solution of the aliphatic nitrile in the solvent is separated from the condensate. The final product, **Pentadecanenitrile**, is then purified by fractional distillation of the solvent solution.

Visualizations


Diagram 1: Identifier Relationships for CAS 18300-91-9

[Click to download full resolution via product page](#)

Caption: Relationship between CAS number, IUPAC name, synonyms, and other identifiers.

Diagram 2: General Workflow for Chemical Characterization

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the characterization of a chemical compound.

Conclusion

Pentadecanenitrile (CAS 18300-91-9) is a long-chain aliphatic nitrile with well-defined physical and chemical properties. While it is not a compound with known direct biological or signaling activities, its role as a chemical intermediate is significant in organic synthesis. This guide provides researchers and drug development professionals with the core technical information required for the safe handling, use, and further investigation of this compound. The provided data, presented in a structured format, along with a representative synthesis protocol and characterization workflow, serves as a valuable resource for laboratory and development settings. As with any chemical, all handling and experimental procedures should be conducted with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2590986A - Production of aliphatic nitriles - Google Patents [patents.google.com]
- 2. CAS 18300-91-9: Pentadecanenitrile | CymitQuimica [cymitquimica.com]
- 3. BJOC - Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfonyl fluoride (SO₂F₂) [beilstein-journals.org]
- 4. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfonyl fluoride (SO₂F₂) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Pentadecanenitrile, CasNo.18300-91-9 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 7. Pentadecanenitrile | C15H29N | CID 87568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pentadecanenitrile (CAS 18300-91-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103695#cas-number-18300-91-9-properties-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com